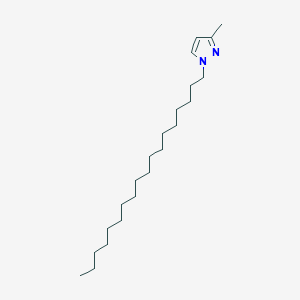
3-Methyl-1-octadecyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-octadecyl-1H-pyrazole is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
The synthesis of 3-Methyl-1-octadecyl-1H-pyrazole typically involves the cyclocondensation of hydrazine with a suitable 1,3-diketone or β-ketoester. One common method includes the reaction of octadecyl hydrazine with 3-methyl-1,3-diketone under acidic conditions to form the desired pyrazole derivative . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
3-Methyl-1-octadecyl-1H-pyrazole undergoes various chemical reactions, including:
The major products formed from these reactions include pyrazole N-oxides, pyrazoline derivatives, and various substituted pyrazoles .
Scientific Research Applications
3-Methyl-1-octadecyl-1H-pyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-1-octadecyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
3-Methyl-1-octadecyl-1H-pyrazole can be compared with other pyrazole derivatives, such as 3,5-dimethylpyrazole and 3-methyl-1H-pyrazole . While these compounds share a similar core structure, this compound is unique due to its long octadecyl chain, which imparts distinct physicochemical properties and biological activities . This uniqueness makes it particularly valuable in applications requiring hydrophobic interactions and membrane permeability .
Properties
CAS No. |
113501-95-4 |
|---|---|
Molecular Formula |
C22H42N2 |
Molecular Weight |
334.6 g/mol |
IUPAC Name |
3-methyl-1-octadecylpyrazole |
InChI |
InChI=1S/C22H42N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-24-21-19-22(2)23-24/h19,21H,3-18,20H2,1-2H3 |
InChI Key |
GPBUKQLFBUJUSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C=CC(=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


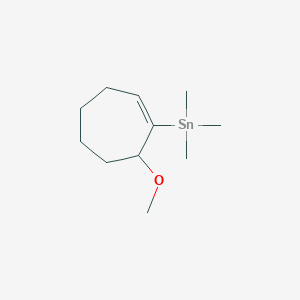
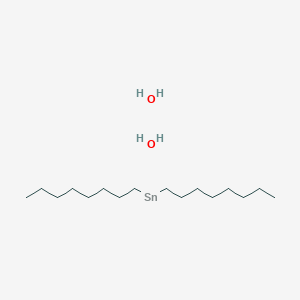

![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14304258.png)
![2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol](/img/structure/B14304266.png)
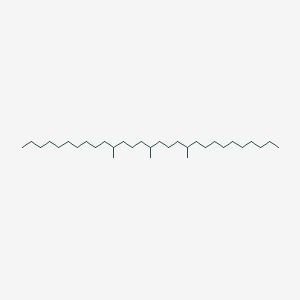
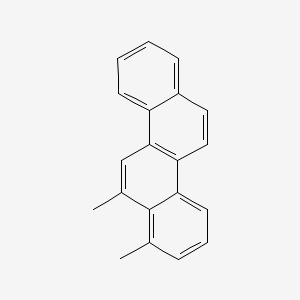
![4-(Nonan-5-yl)-N-[4-(nonan-5-yl)pyridin-2-yl]pyridin-2-amine](/img/structure/B14304279.png)
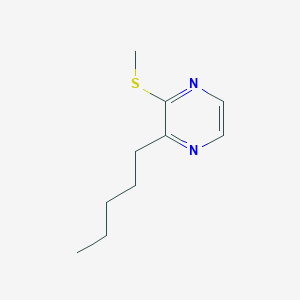
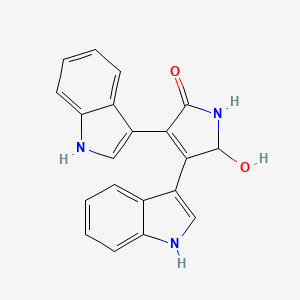

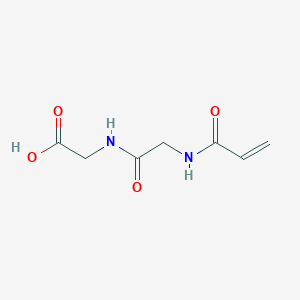
![Phenyl[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14304325.png)
![1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid](/img/structure/B14304327.png)
